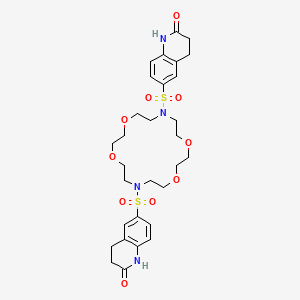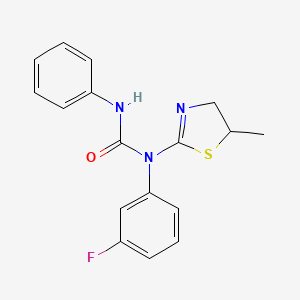![molecular formula C14H10BrN5O2 B15001198 Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-](/img/structure/B15001198.png)
Pyridine, 3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-1,2,3,4-tetrazol-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a complex organic compound that features a unique combination of a brominated benzodioxole, a tetrazole ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.
Formation of the Tetrazole Ring: The brominated benzodioxole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine moiety under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated benzodioxole moiety.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Applications De Recherche Scientifique
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets. The brominated benzodioxole moiety is known to interact with enzymes and receptors, while the tetrazole ring can form strong hydrogen bonds with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety but lacks the tetrazole and pyridine rings.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
3-{2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for diverse interactions and applications that are not possible with simpler compounds .
Propriétés
Formule moléculaire |
C14H10BrN5O2 |
|---|---|
Poids moléculaire |
360.17 g/mol |
Nom IUPAC |
3-[2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C14H10BrN5O2/c15-11-5-13-12(21-8-22-13)4-10(11)7-20-18-14(17-19-20)9-2-1-3-16-6-9/h1-6H,7-8H2 |
Clé InChI |
SEBBQMRGNCPNBB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CN=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B15001130.png)
![7-(1,3-Benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B15001133.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001141.png)
![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B15001160.png)

![13-benzyl-4-(furan-2-yl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15001181.png)
![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![1-(4-fluorobenzyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001195.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15001211.png)
![3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)

![N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine](/img/structure/B15001227.png)
